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molecular formula C14H17N3O B1608445 1-Acetyl-N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 67356-94-9

1-Acetyl-N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No. B1608445
M. Wt: 243.3 g/mol
InChI Key: WGCQZEQXKNFPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04269990

Procedure details

140.9 g (1.1 moles) of 1-acetyl-2-imidazolidinone (melting point 186°-187° C.) are introduced into 1,320 ml of POCl3 and 133.2 g (1 mole) of 4-amino-indan are added dropwise, with vigorous stirring, under conditions such that the internal temperature does not rise above 50° C. After completion of the addition, stirring is continued for 40 hours at 50° C. The excess POCl3 is then distilled off as completely as possible under reduced pressure on a rotary evaporator and the distillation residue is added to 5 l of ice water whilst keeping the temperature at ≤15° C. by further addition of ice. The pH is brought to 11 by means of 25% strength sodium hydroxide solution, whilst cooling with ice, the mixture is repeatedly extracted with chloroform, the combined chloroform phases are again washed with 1 liter of 2 N sodium hydroxide solution and are then washed neutral with water and dried over anhydrous sodium sulfate, and the chloroform is distilled off. The residue is recrystallized from isopropanol. 84.3 g of pure 1-acetyl-(4-indanylamino)-2-imidazoline of melting point 180.5°-182° C. are obtained.
Quantity
140.9 g
Type
reactant
Reaction Step One
Quantity
133.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:8][CH2:7][NH:6][C:5]1=O)(=[O:3])[CH3:2].[NH2:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH2:13][CH2:14][CH2:15]2>O=P(Cl)(Cl)Cl>[C:1]([N:4]1[CH2:8][CH2:7][N:6]=[C:5]1[NH:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH2:13][CH2:14][CH2:15]2)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
140.9 g
Type
reactant
Smiles
C(C)(=O)N1C(NCC1)=O
Name
Quantity
133.2 g
Type
reactant
Smiles
NC1=C2CCCC2=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise, with vigorous stirring, under conditions such that the internal temperature
CUSTOM
Type
CUSTOM
Details
does not rise above 50° C
ADDITION
Type
ADDITION
Details
After completion of the addition
DISTILLATION
Type
DISTILLATION
Details
The excess POCl3 is then distilled off as completely as possible under reduced pressure
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
ADDITION
Type
ADDITION
Details
the distillation residue is added to 5 l of ice water
CUSTOM
Type
CUSTOM
Details
at ≤15° C.
ADDITION
Type
ADDITION
Details
by further addition of ice
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling with ice
EXTRACTION
Type
EXTRACTION
Details
the mixture is repeatedly extracted with chloroform
WASH
Type
WASH
Details
the combined chloroform phases are again washed with 1 liter of 2 N sodium hydroxide solution
WASH
Type
WASH
Details
are then washed neutral with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the chloroform is distilled off
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
C(C)(=O)N1C(=NCC1)NC1=C2CCCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 84.3 g
YIELD: CALCULATEDPERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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